H-Pro-leu-gly-gly-OH
CAS No.: 75188-89-5
Cat. No.: VC2352386
Molecular Formula: C15H26N4O5
Molecular Weight: 342.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75188-89-5 |
---|---|
Molecular Formula | C15H26N4O5 |
Molecular Weight | 342.39 g/mol |
IUPAC Name | 2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 |
Standard InChI Key | IYZOXDNRXYWQCI-QWRGUYRKSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Introduction
Chemical Structure and Properties
H-Pro-leu-gly-gly-OH is characterized by its specific amino acid sequence and chemical structure. The full IUPAC name of this compound is 2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid . This tetrapeptide contains proline as its N-terminal amino acid, followed by leucine and two glycine residues at the C-terminus.
Physical and Chemical Characteristics
The physical and chemical properties of H-Pro-leu-gly-gly-OH provide insights into its behavior in various experimental and biological contexts. Based on available safety data, the compound requires specific handling precautions due to its potential for causing skin and eye irritation .
Table 1: Key Physical and Chemical Properties of H-Pro-leu-gly-gly-OH
Property | Value/Description |
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Physical State | Solid |
IUPAC Name | 2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |
Hazard Classification | Skin irritation (Category 2), Eye irritation (Category 2A) |
Specific Target Effects | May cause respiratory irritation (Category 3) |
Storage Recommendation | Store in well-ventilated place with tightly closed container |
Common Name | H-Pro-leu-gly-gly-OH |
Research Applications and Significance
H-Pro-leu-gly-gly-OH possesses versatile applications across multiple scientific disciplines due to its unique peptide structure and properties.
Applications in Chemistry
In chemistry, H-Pro-leu-gly-gly-OH serves as a model peptide for studying:
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Peptide bond formation and stability
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Interactions with other molecules
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Structure-activity relationships in short peptides
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Conformational analysis of tetrapeptides containing proline
Biological Research Applications
The biological significance of H-Pro-leu-gly-gly-OH extends to investigations of:
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Protein-protein interactions
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Enzyme-substrate specificity mechanisms
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Cellular uptake pathways for small peptides
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Biological recognition processes
Pharmaceutical and Medical Applications
The pharmaceutical potential of H-Pro-leu-gly-gly-OH and structurally similar peptides includes:
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Development of peptide-based therapeutics
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Exploration of antimicrobial, anticancer, and anti-inflammatory activities
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Design of peptide drug delivery systems
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Structure-based drug discovery initiatives
Comparative Analysis with Related Peptides
Understanding H-Pro-leu-gly-gly-OH in relation to similar peptides provides valuable context for its unique properties and applications.
Comparison with H-Leu-Gly-Gly-OH
While H-Pro-leu-gly-gly-OH contains proline as its N-terminal amino acid, H-Leu-Gly-Gly-OH features leucine in this position. The substitution significantly affects the conformational properties due to proline's unique cyclic structure, which introduces distinctive constraints to the peptide backbone .
Table 2: Comparison of H-Pro-leu-gly-gly-OH with H-Leu-Gly-Gly-OH
Feature | H-Pro-leu-gly-gly-OH | H-Leu-Gly-Gly-OH |
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N-terminal Amino Acid | Proline | Leucine |
IUPAC Name | 2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid | (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid |
Conformational Flexibility | Restricted due to proline | Greater flexibility |
CAS Number | 75188-89-5 | 1187-50-4 |
Relationship to Modified Derivatives
Protected derivatives like Z-Pro-Leu-Gly-OEt (CAS: 7784-82-9) represent important modifications of the basic peptide structure . These protected forms often serve as intermediates in peptide synthesis or as tools for studying peptide conformation and crystal structures. The addition of protecting groups (such as Z or carbobenzyloxy at the N-terminus) and ester modifications (ethyl ester at the C-terminus) alters solubility, stability, and reactivity profiles compared to the unprotected H-Pro-leu-gly-gly-OH.
Future Research Directions
Several promising research avenues exist for further exploration of H-Pro-leu-gly-gly-OH:
Structure-Activity Relationship Studies
Detailed investigations of how structural modifications to H-Pro-leu-gly-gly-OH affect its biological activities could yield valuable insights for peptide-based drug design. Particularly, the role of proline in determining the tetrapeptide's conformational rigidity and its impact on receptor binding represents an area worthy of exploration.
Formulation and Delivery Systems
Developing effective formulation and delivery systems for H-Pro-leu-gly-gly-OH could enhance its stability and bioavailability for both research and potential therapeutic applications.
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